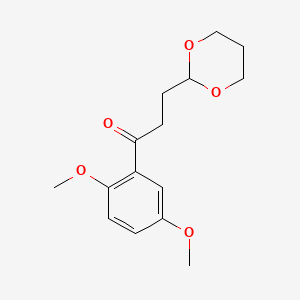
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" has not been directly studied in the provided papers. However, related compounds with similar functional groups or structural motifs have been synthesized and analyzed. For instance, the synthesis of electroactive phenol-based polymers and oligomerization of thiophene-based compounds have been explored, which may offer insights into the reactivity and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as the reaction of dione and aminophenol to create a monomer that can be polymerized electrochemically , and flash vacuum pyrolysis (FVP) to produce oligomers from thiophene derivatives . These methods suggest that the synthesis of "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" could potentially involve similar techniques, possibly starting from a dioxane derivative and a methoxy-substituted propiophenone.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as FT-IR, UV–vis, and NMR spectroscopy . These analytical methods could be applied to determine the structure of "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" as well, ensuring the correct placement of functional groups and overall molecular architecture.
Chemical Reactions Analysis
The related compounds exhibit a range of reactivity, with some being polymerizable under certain conditions , while others do not homopolymerize or copolymerize with vinyl monomers . This suggests that "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" may also show selective reactivity, potentially engaging in specific chemical reactions based on its functional groups and electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques like TG–DTA, DSC, GPC, solubility tests, and electrical conductivity measurements . These properties are crucial for understanding the behavior of "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" in various environments and could predict its potential applications in materials science or organic electronics. The fluorescence of related compounds has also been measured, which could imply that the compound of interest may exhibit fluorescence properties in different solvents .
Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
T. Yokoyama's work demonstrates the intricacies of acidolysis in lignin model compounds, highlighting the importance of understanding the mechanisms of chemical transformations in aqueous 1,4-dioxane systems. This research provides a foundation for further studies on similar compounds, including 2',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, and their potential applications in lignin breakdown or modification processes, which are crucial for biomass conversion technologies (Yokoyama, 2015).
Pharmacological and Environmental Impacts
The research on related compounds such as bisphenol A (BPA) and its derivatives, including studies by Huang et al. and Provvisiero et al., offers insights into the environmental presence and potential health impacts of synthetic chemicals. These studies examine the endocrine-disrupting potentials and associations with metabolic disorders like type 2 diabetes mellitus, providing a context for assessing the safety and environmental impact of related chemical compounds (Huang et al., 2012); (Provvisiero et al., 2016).
Potential Therapeutic Applications
Polyphenolic compounds, including chlorogenic acid and ellagic acid, as discussed by Santana-Gálvez et al. and Shakeri et al., illustrate the broad spectrum of biological activities exhibited by phenolic compounds, ranging from antioxidant and anti-inflammatory to antidiabetic and anticancer properties. This underscores the potential of structurally related compounds, such as 2',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, for drug development and therapeutic applications (Santana-Gálvez et al., 2017); (Shakeri et al., 2018).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQYSPWSVLILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646019 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
884504-42-1 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
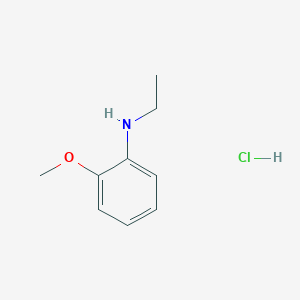
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)

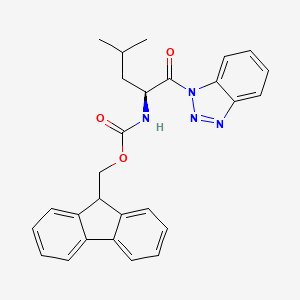
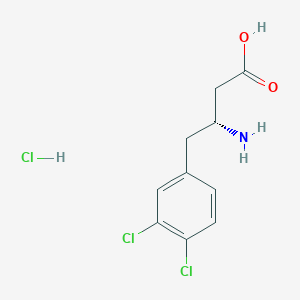
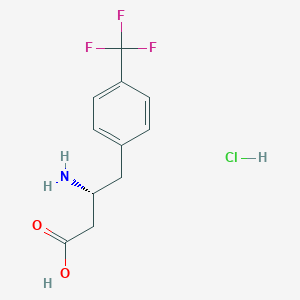





![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)
